Catalog No.
M. Wt
418.7 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

418.7 g/mol



InChI Key





Soluble in DMSO


25 Hydroxycholecalciferol, 25 Hydroxycholecalciferol Monohydrate, 25 Hydroxyvitamin D 3, 25 Hydroxyvitamin D3, 25-Hydroxycholecalciferol, 25-Hydroxycholecalciferol Monohydrate, 25-Hydroxyvitamin D 3, 25-Hydroxyvitamin D3, Anhydrous, Calcifediol, Calcidiol, Calcifediol, Calcifediol Anhydrous, Calcifediol, (3 alpha,5Z,7E)-Isomer, Calcifediol, (3 beta,5E,7E)-Isomer, Calderol, Dedrogyl, Hidroferol, Monohydrate, 25-Hydroxycholecalciferol

Canonical SMILES


Isomeric SMILES



The exact mass of the compound Calcifediol is 418.3447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Vitamin D Deficiency

Vitamin D deficiency is a global health concern, affecting billions worldwide. Low vitamin D levels are linked to several health issues, including osteoporosis, rickets, and muscle weakness. Studies suggest that calcifediol might be a more efficient way to raise vitamin D levels compared to cholecalciferol (vitamin D3) [1]. This is because calcifediol bypasses the initial hydroxylation step in the liver, leading to faster and more effective increases in circulating 25-hydroxyvitamin D [1]. Research is ongoing to determine the optimal dosage and treatment regimens for calcifediol in addressing vitamin D deficiency, particularly in individuals with conditions affecting gut absorption.


[1] Hypovitaminosis D: Is It Time to Consider the Use of Calcifediol? - PMC - NCBI ()

Management of Bone Disorders


[1] Hypovitaminosis D: Is It Time to Consider the Use of Calcifediol? - PMC - NCBI ()

Exploring Potential Benefits Beyond Bone Health

Scientific interest in calcifediol extends beyond its established role in bone health. Studies are investigating its possible applications in various health conditions, including:

  • Neurological diseases: Calcifediol's influence on neuronal function and gene expression is being explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Autoimmune diseases: The immunomodulatory properties of calcifediol are being investigated for their potential role in managing autoimmune disorders like rheumatoid arthritis and multiple sclerosis.
  • Cancer: Research is examining the potential anti-proliferative effects of calcifediol on certain cancers.


>98% (or refer to the Certificate of Analysis)

Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95.35%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (95.35%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (93.02%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.


Calcifediol is an orally available synthetic form of the calcitriol prohormone calcifediol (25-hydroxyvitamin D), which can be used for vitamin D supplementation, and with potential immunomodulating activity. Upon oral administration, calcifediol is taken up by the body and converted, in the kidneys, to the active form calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)2D). This form increases and normalizes vitamin D plasma levels, which, in turn, regulates calcium plasma levels, and normalizes elevated parathyroid hormone (PTH) levels by suppressing both PTH synthesis, and secretion. Vitamin D modulates and enhances the innate and adaptive immune responses. This may improve unregulated inflammation and prevents the production of pro-inflammatory cytokines. Specifically, vitamin D binds to its receptor vitamin D receptor (VDR) which is widely expressed on immune cells and epithelial cells. This stimulates neutrophils, macrophages, and natural killer (NK) cells, and activates epithelial cells to produce antimicrobial peptides (AMPs). In addition, upon infection, vitamin D promotes the migration of myeloid dendritic cells (mDCs) to lymphoid organs where they activate B- and T-lymphocytes.

MeSH Pharmacological Classification


KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]


Health Hazard Acute Toxic

Acute Toxic;Health Hazard


Calcifediol monohydrate

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients


Modify: 2023-08-15
1: Jetter A, Egli A, Dawson-Hughes B, Staehelin HB, Stoecklin E, Goessl R, Henschkowski J, Bischoff-Ferrari HA. Pharmacokinetics of oral vitamin D(3) and calcifediol. Bone. 2014 Feb;59:14-9. PubMed PMID: 24516879.
2: Sprague SM, Silva AL, Al-Saghir F, Damle R, Tabash SP, Petkovich M, Messner EJ, White JA, Melnick JZ, Bishop CW. Modified-release calcifediol effectively controls secondary hyperparathyroidism associated with vitamin D insufficiency in chronic kidney disease. Am J Nephrol. 2014;40(6):535-45. doi: 10.1159/000369939. Epub 2015 Jan 7. PubMed PMID: 25572630.
3: Brandenburg VM, Kruger T. Calcifediol - more than the stepchild of CKD-MBD therapy? Curr Vasc Pharmacol. 2014 Mar;12(2):286-93. Review. PubMed PMID: 23713880.
4: Meyer O, Dawson-Hughes B, Sidelnikov E, Egli A, Grob D, Staehelin HB, Theiler G, Kressig RW, Simmen HP, Theiler R, Bischoff-Ferrari HA. Calcifediol versus vitamin D3 effects on gait speed and trunk sway in young postmenopausal women: a double-blind randomized controlled trial. Osteoporos Int. 2015 Jan;26(1):373-81. doi: 10.1007/s00198-014-2949-1. Epub 2014 Nov 5. PubMed PMID: 25369890.
5: Sprague SM, Crawford PW, Melnick JZ, Strugnell SA, Ali S, Mangoo-Karim R, Lee S, Petkovich PM, Bishop CW. Use of Extended-Release Calcifediol to Treat Secondary Hyperparathyroidism in Stages 3 and 4 Chronic Kidney Disease. Am J Nephrol. 2016;44(4):316-325. Epub 2016 Sep 28. PubMed PMID: 27676085.
6: Wang H, Yan L, Wu Y, Lu Y, Chen F. Asymmetric Synthesis of Vitamin D3 Analogues: Organocatalytic Desymmetrization Approach toward the A-Ring Precursor of Calcifediol. Org Lett. 2015 Nov 6;17(21):5452-5. doi: 10.1021/acs.orglett.5b02813. Epub 2015 Oct 28. PubMed PMID: 26507192.
7: Pérez-García R, Albalate M, de Sequera P, Alcázar R, Puerta M, Ortega M, Corchete E. On-line haemodiafiltration improves response to calcifediol treatment. Nefrologia. 2012 Jul 17;32(4):459-66. doi: 10.3265/Nefrologia.pre2012.Jan.11189. English, Spanish. PubMed PMID: 22652556.
8: Barros X, Rodríguez NY, Fuster D, Rodas L, Esforzado N, Mazza A, Rubello D, Campos F, Tapias A, Torregrosa JV. Comparison of two different vitamin D supplementation regimens with oral calcifediol in kidney transplant patients. J Nephrol. 2016 Oct;29(5):703-9. doi: 10.1007/s40620-015-0237-6. Epub 2015 Oct 10. PubMed PMID: 26454858.
9: Overton ET, Chan ES, Brown TT, Tebas P, McComsey GA, Melbourne KM, Napoli A, Hardin WR, Ribaudo HJ, Yin MT. Vitamin D and Calcium Attenuate Bone Loss With Antiretroviral Therapy Initiation: A Randomized Trial. Ann Intern Med. 2015 Jun 16;162(12):815-24. doi: 10.7326/M14-1409. PubMed PMID: 26075752; PubMed Central PMCID: PMC4608553.
10: Cianferotti L, Cricelli C, Kanis JA, Nuti R, Reginster JY, Ringe JD, Rizzoli R, Brandi ML. The clinical use of vitamin D metabolites and their potential developments: a position statement from the European Society for Clinical and Economic Aspects of Osteoporosis and Osteoarthritis (ESCEO) and the International Osteoporosis Foundation (IOF). Endocrine. 2015 Sep;50(1):12-26. doi: 10.1007/s12020-015-0606-x. Epub 2015 May 1. Review. PubMed PMID: 25931412.
11: Isidro ML, Ruano B. Biochemical effects of calcifediol supplementation in mild, asymptomatic, hyperparathyroidism with concomitant vitamin D deficiency. Endocrine. 2009 Oct;36(2):305-10. doi: 10.1007/s12020-009-9211-1. Epub 2009 Jul 14. PubMed PMID: 19598008.
12: Voigts AL, Felsenfeld AJ, Llach F. The effects of calciferol and its metabolites on patients with chronic renal failure. I. Calciferol, dihydrotachysterol, and calcifediol. Arch Intern Med. 1983 May;143(5):960-3. Review. PubMed PMID: 6089682.
13: Lee D, Garrett TJ, Goldberger BA, Bazydlo LA. Quantitation of 25-hydroxyvitamin D2 and D3 in serum and plasma by LCMS/MS. Bioanalysis. 2015;7(2):167-78. doi: 10.4155/bio.14.229. PubMed PMID: 25587834.
14: Kusunoki Y, Matsui I, Hamano T, Shimomura A, Mori D, Yonemoto S, Takabatake Y, Tsubakihara Y, St-Arnaud R, Isaka Y, Rakugi H. Excess 25-hydroxyvitamin D3 exacerbates tubulointerstitial injury in mice by modulating macrophage phenotype. Kidney Int. 2015 Nov;88(5):1013-29. doi: 10.1038/ki.2015.210. Epub 2015 Jul 15. PubMed PMID: 26176830.
15: Szymczak I, Pawliczak R. The Active Metabolite of Vitamin D3 as a Potential Immunomodulator. Scand J Immunol. 2016 Feb;83(2):83-91. doi: 10.1111/sji.12403. Review. PubMed PMID: 26678915.
16: Dauletbaev N, Herscovitch K, Das M, Chen H, Bernier J, Matouk E, Bérubé J, Rousseau S, Lands LC. Down-regulation of IL-8 by high-dose vitamin D is specific to hyperinflammatory macrophages and involves mechanisms beyond up-regulation of DUSP1. Br J Pharmacol. 2015 Oct;172(19):4757-71. doi: 10.1111/bph.13249. PubMed PMID: 26178144; PubMed Central PMCID: PMC4594277.
17: Silva MC, Faulhauber GAM, Leite ÉN, Goulart KR, Ramirez JMA, Cocolichio FM, Furlanetto TW. Impact of a cholesterol membrane transporter's inhibition on vitamin D absorption: A double-blind randomized placebo-controlled study. Bone. 2015 Dec;81:338-342. doi: 10.1016/j.bone.2015.07.022. Epub 2015 Jul 21. PubMed PMID: 26208795.
18: Merino JL, Teruel JL, Fernández-Lucas M, Villafruela JJ, Bueno B, Gomis A, Paraíso V, Quereda C. Effects of a single, high oral dose of 25-hydroxycholecalciferol on the mineral metabolism markers in hemodialysis patients. Ther Apher Dial. 2015 Jun;19(3):212-9. doi: 10.1111/1744-9987.12279. Epub 2015 Feb 6. PubMed PMID: 25656524.
19: Teegarden MD, Riedl KM, Schwartz SJ. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jun 1;991:118-21. doi: 10.1016/j.jchromb.2015.04.011. Epub 2015 Apr 15. PubMed PMID: 25955382.
20: Bello A, Nascimento M, Pelici N, Womack SK, Zhai W, Gerard PD, Peebles ED. Effects of the in ovo injection of 25-hydroxycholecalciferol on the yolk and serum characteristics of male and female broiler embryos. Poult Sci. 2015 Apr;94(4):734-9. doi: 10.3382/ps/pev017. Epub 2015 Feb 17. PubMed PMID: 25691758.

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